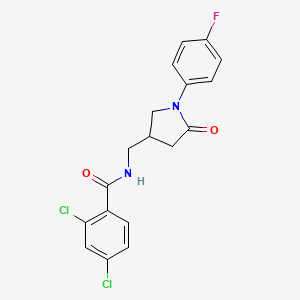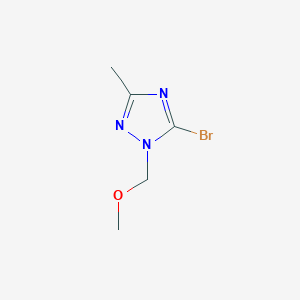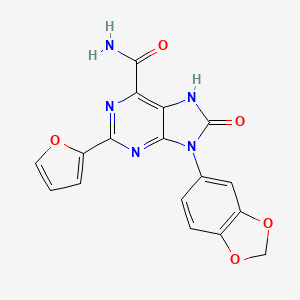![molecular formula C16H18N2O6 B2967889 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid CAS No. 1352482-38-2](/img/structure/B2967889.png)
3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid is a useful research compound. Its molecular formula is C16H18N2O6 and its molecular weight is 334.328. The purity is usually 95%.
BenchChem offers high-quality 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis of Isoquinoline Derivatives
The asymmetric synthesis of isoquinoline derivatives from amino acids is a significant application in the field of organic chemistry. This process involves the reaction of isoquinolines with N-arylsulfonylamino acid fluorides, leading to a highly stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones. These reactions facilitate the synthesis of hydroxytetrahydroimidazo[2,1-a]isoquinolin-3-ones and polycyclic 1,4-dioxanes with high stereoselectivity, showcasing the compound's utility in creating complex molecular architectures (Sieck, Ehwald, & Liebscher, 2005).
Antifungal Activity Studies
The compound's derivatives have been explored for their antifungal activities. Specifically, reactions with 2,3-dioxopyrrolo[2,1-a]isoquinolines with amines and arylhydrazines were used to synthesize corresponding amides and hydrazides. Some of these derivatives exhibited antifungal activity against Candida albicans, highlighting the compound's potential in developing new antifungal agents (Surikova et al., 2010).
Cytotoxicity Studies for Cancer Research
The synthesis and evaluation of reduced benzimidazo[2,1-a]isoquinolines and their analogues for cytotoxicity against human cancer cell lines is another crucial application. This research is pivotal in the search for new chemotherapeutic agents, with certain derivatives showing significant activity, suggesting a promising avenue for cancer treatment development (Deady & Rodemann, 2001).
Synthesis of Labelled Compounds for Pharmacological Studies
The synthesis of specifically labelled compounds, such as 1-cyano-3-imino-8,9-dimethoxy- -3,4, 5,6-tetrahydro-thiazolo [4,3-a]isoquinoline hydrochloride, for pharmacological studies is another significant application. These labelled compounds are crucial for tracking drug distribution and metabolism in biological systems, aiding in the development of more effective drugs (Koltai et al., 1981).
Asymmetric Hydrogenation Studies
The compound has been used in studies related to asymmetric hydrogenation, demonstrating its utility in preparing optically pure derivatives. Such studies are essential in the pharmaceutical industry for creating drugs with specific chirality and desired biological activities (O'reilly, Derwin, & Lin, 1990).
Propriétés
IUPAC Name |
3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-23-12-6-9-5-11-15(21)17(4-3-14(19)20)16(22)18(11)8-10(9)7-13(12)24-2/h6-7,11H,3-5,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVHDVXANQFIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

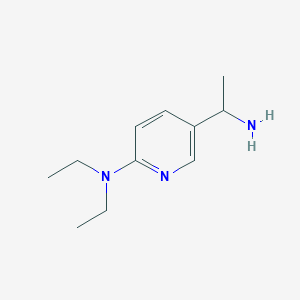
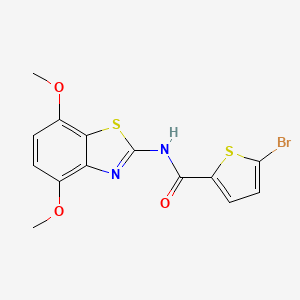
![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)
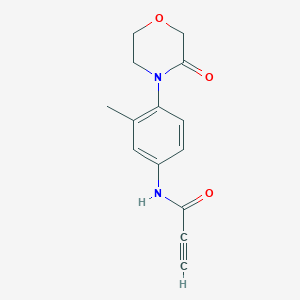
![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)
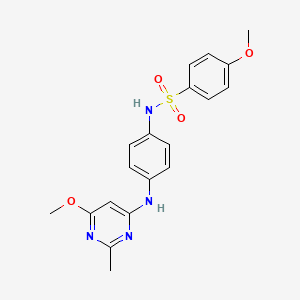
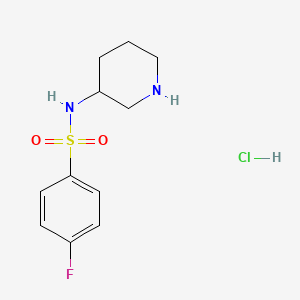

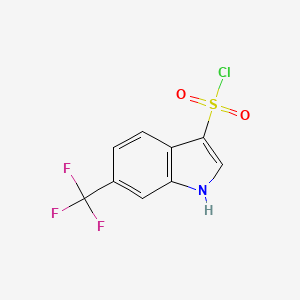
![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)
